molecular formula C8H5FN2O B8133332 2(1H)-Quinazolinone, 7-fluoro-

2(1H)-Quinazolinone, 7-fluoro-

Cat. No.: B8133332
M. Wt: 164.14 g/mol
InChI Key: ITNQYWXYXMUYHB-UHFFFAOYSA-N
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Description

2(1H)-Quinazolinone, 7-fluoro- is a heterocyclic compound that belongs to the quinazoline family It is characterized by the presence of a fluorine atom at the 7th position and a keto group at the 2nd position of the quinazoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Quinazolinone, 7-fluoro- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminobenzonitrile with formamide in the presence of a fluorinating agent. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of 2(1H)-Quinazolinone, 7-fluoro- may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Quinazolinone, 7-fluoro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline-2,4-dione derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 7-fluoroquinazolin-2-ol.

    Substitution: The fluorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions, typically under basic conditions.

Major Products Formed

    Oxidation: Quinazoline-2,4-dione derivatives.

    Reduction: 7-fluoroquinazolin-2-ol.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

2(1H)-Quinazolinone, 7-fluoro- has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2(1H)-Quinazolinone, 7-fluoro- involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets, making it a valuable compound in drug design.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-7-fluoroquinazoline
  • 7-fluoroquinazoline-2,4(1H,3H)-dione
  • 2-arylquinazolines

Uniqueness

2(1H)-Quinazolinone, 7-fluoro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom at the 7th position enhances its stability and reactivity compared to other quinazoline derivatives. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

7-fluoro-1H-quinazolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O/c9-6-2-1-5-4-10-8(12)11-7(5)3-6/h1-4H,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITNQYWXYXMUYHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC(=O)N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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